molecular formula C17H11D8N5O2.C4H4O4.C4H4O4 B1165225 Pixantrone-d8 Dimaleate

Pixantrone-d8 Dimaleate

Katalognummer: B1165225
Molekulargewicht: 565.56
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAS Number: 144675-97-8 (unlabeled)

Wissenschaftliche Forschungsanwendungen

Background

Pixantrone was developed to provide an alternative treatment for patients with relapsed or refractory aggressive non-Hodgkin lymphoma who have previously undergone anthracycline-based therapies. Its design aims to minimize the cardiotoxic effects commonly associated with traditional anthracyclines while maintaining antitumor efficacy. The compound functions as a DNA intercalator and topoisomerase II inhibitor, which disrupts DNA replication and transcription processes in cancer cells .

Treatment of Non-Hodgkin Lymphoma

Pixantrone-d8 dimaleate has been primarily studied in the context of non-Hodgkin lymphoma (NHL). Several clinical trials have demonstrated its efficacy:

  • Phase III Trials : In a multicenter trial involving patients with relapsed aggressive NHL, pixantrone showed a complete response rate significantly higher than comparator agents (vinorelbine, oxaliplatin, etc.). The overall response rate was approximately 27%, with a median progression-free survival (PFS) of 2.0 months .
  • Combination Therapy : Studies have explored combining pixantrone with other agents such as fludarabine and rituximab, resulting in improved outcomes for patients with indolent NHL .

Safety Profile

The safety profile of pixantrone is notable for its reduced incidence of cardiotoxicity:

  • Adverse Events : In clinical trials, grade 3-4 adverse events were primarily hematologic (e.g., lymphopenia and leukopenia), with no reported cases of congestive heart failure .
  • Long-term Outcomes : One-year survival rates reached 96%, indicating promising long-term efficacy without significant cardiac complications .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

StudyPatient PopulationTreatment RegimenOverall Response RateMedian PFSMedian OS
PIX301Relapsed NHLPixantrone vs. comparator27%2.0 months7.6 months
FPD-RIndolent NHLPixantrone + fludarabine + rituximab89%Not specifiedNot specified
Real-life studiesR/R DLBCLMonotherapy24% - 29%2.0 - 3.1 months3.4 - 6.0 months

Case Study 1: Efficacy in Relapsed Aggressive NHL

A patient with heavily pretreated relapsed aggressive non-Hodgkin lymphoma received pixantrone as part of a clinical trial. After six cycles of treatment, the patient achieved a complete metabolic response confirmed by PET scans, illustrating the potential effectiveness of pixantrone in difficult-to-treat populations.

Case Study 2: Safety in Combination Therapy

In another instance, a patient with indolent NHL was treated with a combination regimen including pixantrone. The treatment was well tolerated, and the patient experienced significant tumor reduction without any cardiac events during follow-up.

Analyse Chemischer Reaktionen

Mechanism of DNA Intercalation and Topoisomerase II Inhibition

Pixantrone-d8 dimaleate retains the primary mechanism of its parent compound, functioning as a DNA intercalator and topoisomerase II inhibitor. Key reactions include:

  • DNA Binding : The planar aza-anthracenedione structure intercalates between DNA base pairs, disrupting replication and transcription .

  • Topoisomerase II Poisoning : Stabilizes the DNA-topoisomerase II complex, preventing re-ligation of DNA strands and inducing double-strand breaks .

Table 1: Key Biochemical Interactions

Reaction TypeDescriptionSource
DNA intercalationDisrupts DNA replication via insertion into base pairs
Topoisomerase II inhibitionInduces irreversible DNA strand breaks by stabilizing enzyme-DNA complexes

Redox Inactivity and Cardiotoxicity Mitigation

Unlike anthracyclines (e.g., doxorubicin), this compound exhibits minimal redox cycling due to structural modifications:

  • Lack of Iron Chelation : Prevents formation of reactive oxygen species (ROS) like superoxide (O2O_2^{- -}) and hydrogen peroxide (H2O2H_2O_2) .

  • Competitive Inhibition : Its metabolites (e.g., N-dealkylated forms) block redox activation of doxorubicin, reducing cardiotoxic byproducts like doxorubicinol .

Stability Under Standard Conditions

The compound demonstrates high stability under recommended storage and handling conditions:

  • Thermal Stability : No decomposition observed when stored at -20°C in airtight containers .

  • Solubility : Soluble in DMSO, methanol, and water, with no reported incompatibility with common solvents .

Table 2: Physicochemical Stability Profile

PropertyDetailsSource
Thermal decompositionNone observed under standard storage conditions (-20°C, dry)
PhotostabilityNo data available; recommended to protect from light
Hydrolytic stabilityStable in aqueous solutions at neutral pH

Metabolic Pathways

While specific data on this compound’s metabolism is limited, its parent compound undergoes:

  • N-Dealkylation : Primary metabolic route, producing less reactive metabolites .

  • Biliary Excretion : Major elimination pathway, with minimal renal clearance .

Eigenschaften

Molekularformel

C17H11D8N5O2.C4H4O4.C4H4O4

Molekulargewicht

565.56

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.